2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}-1H-indene-1,3(2H)-dione
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Overview
Description
2-[N-(2-nitrophenyl)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that includes an indene core and a nitrophenyl group
Preparation Methods
The synthesis of 2-[N-(2-nitrophenyl)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione typically involves the reaction of 2-nitrophenylhydrazine with an appropriate indene derivative under controlled conditions. The reaction is often carried out in the presence of a base catalyst and a diboron reagent under the irradiation of 400 nm blue LEDs . This method allows for the efficient transformation of nitroaromatics to functional molecules such as N-heterocycles .
Chemical Reactions Analysis
2-[N-(2-nitrophenyl)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Scientific Research Applications
2-[N-(2-nitrophenyl)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and N-heterocycles.
Biology: The compound’s derivatives have shown potential in biological studies due to their unique structural properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 2-[N-(2-nitrophenyl)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione exerts its effects involves the interaction of its functional groups with molecular targets. The nitrophenyl group can participate in redox reactions, while the indene core provides structural stability. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-[N-(2-nitrophenyl)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:
2-[N-(2-nitrophenyl)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione derivatives: These compounds have similar structures but different functional groups, leading to varied properties and applications.
Other N-heterocycles: Compounds like indoles and oxindoles share some structural similarities and are used in similar research applications.
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C17H13N3O4 |
---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
2-[(E)-C-methyl-N-(2-nitroanilino)carbonimidoyl]indene-1,3-dione |
InChI |
InChI=1S/C17H13N3O4/c1-10(18-19-13-8-4-5-9-14(13)20(23)24)15-16(21)11-6-2-3-7-12(11)17(15)22/h2-9,15,19H,1H3/b18-10+ |
InChI Key |
VJAJLPYDYOGCIY-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/C2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(=NNC1=CC=CC=C1[N+](=O)[O-])C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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